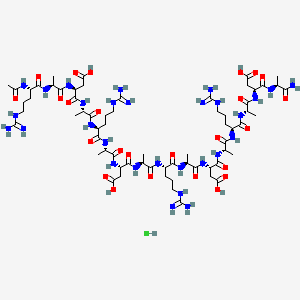
2-Amino-5-hydroxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-hydroxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the nicotinonitrile ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxynicotinonitrile typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a catalyst. Various catalysts such as tetrabutyl ammonium bromide (TBAB) and cellulose sulfuric acid have been used to facilitate this reaction in aqueous media . The reaction conditions often involve heating and can be enhanced using microwave irradiation or ultrasonic irradiation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to ensure sustainability and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted nicotinonitriles, amines, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-5-hydroxynicotinonitrile has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 2-Amino-5-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target proteins .
Comparación Con Compuestos Similares
- 2-Amino-4,6-diphenylnicotinonitrile
- 2-Amino-5-bromo-4-hydroxy-nicotinonitrile
- 2-Amino-3-cyanopyridine derivatives
Comparison: Compared to these similar compounds, 2-Amino-5-hydroxynicotinonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. For example, the presence of the hydroxyl group at the fifth position enhances its solubility and potential for hydrogen bonding, making it a more versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H5N3O |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
2-amino-5-hydroxypyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(10)3-9-6(4)8/h1,3,10H,(H2,8,9) |
Clave InChI |
HVALCFMGGZVXLX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C#N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)





